![molecular formula C17H13FN2O4 B14500339 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline CAS No. 63624-45-3](/img/structure/B14500339.png)
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Fluorobenzyloxy Substitution: The p-fluorobenzyloxy group is introduced through an etherification reaction using p-fluorobenzyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy and fluorobenzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[7-(Fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles
- 2-[4-(Fluorobenzyloxy)-benzylamino]propionamide
Uniqueness
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-fluorobenzyloxy group enhances its lipophilicity, while the nitro group contributes to its potential as a bioactive molecule. This combination of properties makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63624-45-3 |
|---|---|
Fórmula molecular |
C17H13FN2O4 |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methoxy]-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C17H13FN2O4/c1-23-14-8-12-4-7-16(19-17(12)15(9-14)20(21)22)24-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3 |
Clave InChI |
VJUMLBGJLFKKGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


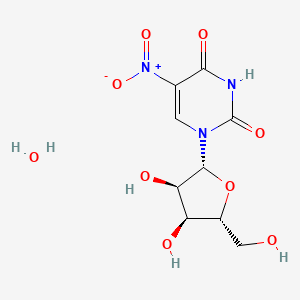

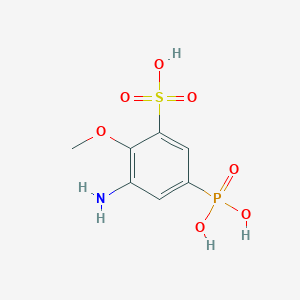
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
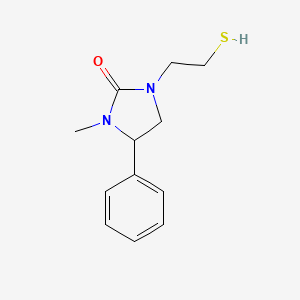
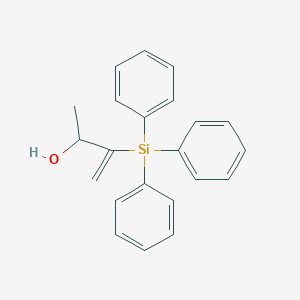


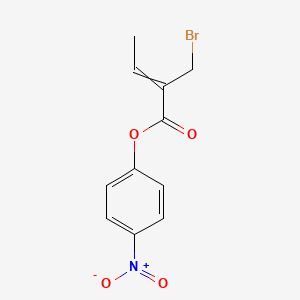
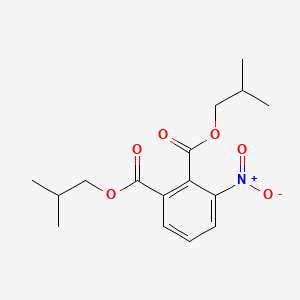
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
